molecular formula C10H11ClFNO B1420285 2-(3-Chloro-4-fluorophenyl)morpholine CAS No. 1097796-68-3

2-(3-Chloro-4-fluorophenyl)morpholine

Cat. No.: B1420285
CAS No.: 1097796-68-3
M. Wt: 215.65 g/mol
InChI Key: XMNVFZPAZVDHAS-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)morpholine is an organic compound with the molecular formula C10H11ClFNO. It is a morpholine derivative where the morpholine ring is substituted with a 3-chloro-4-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenyl)morpholine typically involves the reaction of 3-chloro-4-fluoroaniline with morpholine under specific conditions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4-fluorophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation can produce corresponding ketones or aldehydes .

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-(3-Chlorophenyl)morpholine
  • 2-(4-Fluorophenyl)morpholine
  • 2-(3-Bromo-4-fluorophenyl)morpholine

Comparison: 2-(3-Chloro-4-fluorophenyl)morpholine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNVFZPAZVDHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-4-fluorophenyl)morpholine
Reactant of Route 2
2-(3-Chloro-4-fluorophenyl)morpholine
Reactant of Route 3
2-(3-Chloro-4-fluorophenyl)morpholine
Reactant of Route 4
2-(3-Chloro-4-fluorophenyl)morpholine
Reactant of Route 5
2-(3-Chloro-4-fluorophenyl)morpholine
Reactant of Route 6
2-(3-Chloro-4-fluorophenyl)morpholine

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